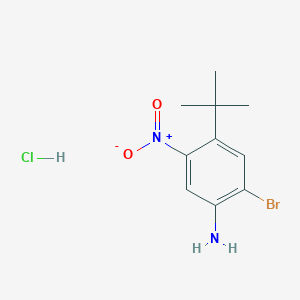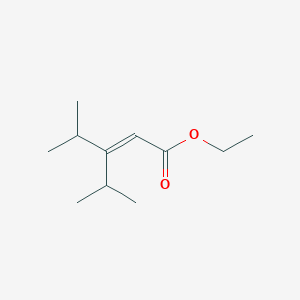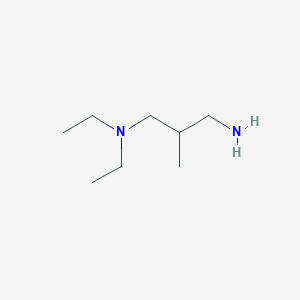![molecular formula C18H19NOS B13573727 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B13573727.png)
2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is an organic compound characterized by the presence of a diphenylmethyl group attached to a sulfanyl group, which is further connected to an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide typically involves the following steps:
-
Formation of Diphenylmethyl Sulfide: : The initial step involves the reaction of diphenylmethanol with a thiol, such as thiourea, in the presence of a strong acid like hydrochloric acid. This reaction yields diphenylmethyl sulfide.
-
Acetamide Formation: : The diphenylmethyl sulfide is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-[(diphenylmethyl)sulfanyl]acetamide.
-
Allylation: : Finally, the acetamide is subjected to allylation using allyl bromide in the presence of a base like potassium carbonate to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The sulfanyl group in 2-[(diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding thiol.
-
Substitution: : The acetamide group can undergo nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted acetamides.
Applications De Recherche Scientifique
2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide has several applications in scientific research:
-
Chemistry: : Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
-
Biology: : Investigated for its potential biological activities, including antimicrobial and anticancer properties.
-
Medicine: : Explored for its potential therapeutic effects, particularly in the development of new drugs.
-
Industry: : Utilized in the production of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Diphenylmethyl)sulfinyl]acetamide: A related compound with a sulfinyl group instead of a sulfanyl group.
2-[(Diphenylmethyl)sulfonyl]acetamide: Contains a sulfonyl group, offering different chemical properties and reactivity.
Uniqueness
2-[(Diphenylmethyl)sulfanyl]-N-(prop-2-en-1-yl)acetamide is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its combination of a diphenylmethyl group with a sulfanyl and acetamide moiety makes it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C18H19NOS |
|---|---|
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-benzhydrylsulfanyl-N-prop-2-enylacetamide |
InChI |
InChI=1S/C18H19NOS/c1-2-13-19-17(20)14-21-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h2-12,18H,1,13-14H2,(H,19,20) |
Clé InChI |
YYSHCHWLZNNGIT-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(=O)CSC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2S)-2-amino-2-[2-(trifluoromethyl)pyridin-3-yl]ethan-1-ol](/img/structure/B13573659.png)


![tert-butyl (1R,3r,5S)-3-(aminomethyl)-6-azabicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B13573680.png)


![3-methyl-N-(naphthalen-2-yl)bicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B13573697.png)




